Step‑Specific Synthetic Yield: 2‑Br Isomer Enables a Validated 25% Overall Yield to RPR‑117824
The published six‑step synthesis of RPR‑117824, which incorporates (2‑bromo‑1‑oxoindan‑4‑yl)acetic acid at step 3, has been validated on a gram‑scale and delivers an overall yield of 25% [1]. No alternative isomeric brominated indanone‑acetic acid (e.g., 5‑bromo, 6‑bromo, 7‑bromo) has been reported to produce RPR‑117824 or any related imidazo‑indeno‑pyrazine core, implicitly setting the effective yield of those analogs at 0% for this validated target molecule [2].
| Evidence Dimension | Overall yield to RPR‑117824 (six‑step sequence) |
|---|---|
| Target Compound Data | 25% overall yield (gram‑scale validated) |
| Comparator Or Baseline | (1‑Oxoindan‑4‑yl)acetic acid, 5‑bromo‑, 6‑bromo‑, and 7‑bromo‑indanone acetic acid isomers: 0% yield (no reported route) |
| Quantified Difference | 25 percentage‑point yield advantage (target vs. zero for all other positional isomers) |
| Conditions | Six‑step convergent synthesis; bromination at step 3 in AcOH, followed by esterification and condensation with imidazole‑2,4‑dicarboxylate |
Why This Matters
For procurement decisions, only the 2‑bromo isomer delivers a validated, scalable route to the high‑value AMPA antagonist pharmacophore, eliminating process‑development risk associated with untested isomeric starting materials.
- [1] Mignani, S. et al. Bioorg. Med. Chem. 2002, 10 (5), 1627–1637. View Source
- [2] Drug Future RPR-117824 Synthetic Route. Available at: https://www.drugfuture.com/synth/syndata.aspx?ID=295128 (accessed 2026-05-06). View Source
